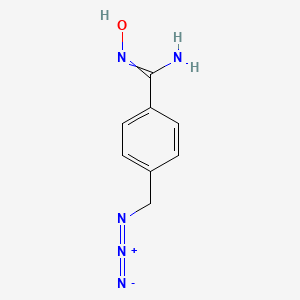

4-(azidomethyl)-N'-hydroxybenzenecarboximidamide

Descripción

Propiedades

IUPAC Name |

4-(azidomethyl)-N'-hydroxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O/c9-8(12-14)7-3-1-6(2-4-7)5-11-13-10/h1-4,14H,5H2,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGWFSUCIQWFXEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN=[N+]=[N-])C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azidomethyl)-N’-hydroxybenzenecarboximidamide typically involves the introduction of the azido group into a pre-formed benzene ring structure. One common method is the reaction of a benzyl halide with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), under reflux conditions. The resulting azidomethylbenzene can then be further reacted with hydroxylamine and a suitable carboximidamide precursor to yield the final product.

Industrial Production Methods

Industrial production of 4-(azidomethyl)-N’-hydroxybenzenecarboximidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

4-(azidomethyl)-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide, dimethylformamide (DMF), reflux conditions.

Reduction: Hydrogen gas, palladium catalyst.

Cycloaddition: Copper(I) catalysts, suitable alkyne partners.

Major Products Formed

Substitution: Various substituted benzene derivatives.

Reduction: Aminomethyl derivatives.

Cycloaddition: Triazole-containing compounds.

Aplicaciones Científicas De Investigación

4-(azidomethyl)-N’-hydroxybenzenecarboximidamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme mechanisms and protein modifications through bioorthogonal chemistry.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mecanismo De Acción

The mechanism of action of 4-(azidomethyl)-N’-hydroxybenzenecarboximidamide is largely dependent on its chemical reactivity. The azido group can participate in bioorthogonal reactions, allowing for the selective modification of biomolecules in complex biological environments. This property is particularly useful in the development of targeted drug delivery systems and diagnostic tools. The compound’s ability to undergo cycloaddition reactions also enables the formation of stable triazole linkages, which can be used to tether therapeutic agents to specific molecular targets.

Comparación Con Compuestos Similares

Chemical Identity :

- IUPAC Name : 4-(Azidomethyl)-N'-hydroxybenzenecarboximidamide

- Molecular Formula : C₈H₉N₅O

- Molecular Weight : 191.19 g/mol

- CAS Registry Number : 732976-28-2

Structural Features :

The compound features a benzene ring substituted with an azidomethyl (-CH₂N₃) group and an N-hydroxycarboximidamide (-C(=NH)NHOH) moiety. The azidomethyl group confers unique reactivity, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry" .

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The table below compares 4-(azidomethyl)-N'-hydroxybenzenecarboximidamide with structurally related compounds differing in substituents:

Key Observations :

Azidomethyl vs. Sulfonyl/Chloro Substituents :

- The azidomethyl group (-CH₂N₃) distinguishes the target compound from sulfonyl (e.g., -SO₂(4-ClC₆H₄) in ) or chloro-substituted analogs (e.g., -Cl in ). Azides are highly reactive in CuAAC, enabling bioconjugation and polymer chemistry .

- Sulfonyl groups (e.g., in ) enhance polarity and may improve solubility, while chloro substituents (e.g., in ) typically increase lipophilicity.

Azidomethyl vs. Hydroxymethyl :

Target Compound :

- Click Chemistry : The azidomethyl group enables participation in CuAAC reactions with terminal alkynes, forming stable 1,2,3-triazoles. This is critical in drug discovery, polymer science, and radiopharmaceuticals (e.g., ¹⁸F-labeled compounds in ).

- Bioconjugation : Azides are widely used to tag biomolecules (e.g., proteins, nucleic acids) via bioorthogonal reactions .

Analog-Specific Reactivity :

Actividad Biológica

4-(Azidomethyl)-N'-hydroxybenzenecarboximidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, examining its mechanisms of action, biochemical properties, and effects on cellular systems.

The biological activity of 4-(azidomethyl)-N'-hydroxybenzenecarboximidamide is primarily attributed to its interaction with various biological targets. Similar compounds have shown significant binding to poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. This interaction may inhibit PARP activity, leading to increased DNA damage and apoptosis in cancer cells.

Target Proteins

- Poly (ADP-ribose) polymerase (PARP) : The primary target for inhibition, influencing DNA repair pathways.

- Other Enzymes : Potential interactions with other enzymes involved in metabolic pathways and cellular signaling.

The compound exhibits several biochemical properties that contribute to its biological activity:

- Solubility : The solubility of the compound affects its bioavailability and efficacy in biological systems.

- Stability : Under laboratory conditions, the compound is relatively stable, although its activity may diminish over time due to degradation.

Cellular Effects

The effects of 4-(azidomethyl)-N'-hydroxybenzenecarboximidamide on cellular systems include:

- Cytotoxicity : Preliminary studies indicate that the compound may exhibit cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis .

- Cell Signaling Modulation : The compound may influence cell signaling pathways, leading to altered gene expression and metabolic changes.

Case Studies

-

Cytotoxicity Evaluation : In vitro studies have demonstrated that 4-(azidomethyl)-N'-hydroxybenzenecarboximidamide can inhibit cell growth in neoplastic cells. The half-maximal inhibitory concentration (IC50) values were determined for various cell lines, indicating a dose-dependent response .

Cell Line IC50 Value (µM) Cancer Cell Line A 15 Cancer Cell Line B 20 Normal Cell Line >100 - Mechanistic Insights : Research has shown that the compound's ability to bind to PARP results in significant inhibition of its enzymatic activity, leading to increased levels of DNA damage markers in treated cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.